molecular formula C4H7ClN4 B2982962 5-(2-chloroethyl)-1-methyl-1H-tetrazole CAS No. 15284-37-4

5-(2-chloroethyl)-1-methyl-1H-tetrazole

Cat. No.: B2982962
CAS No.: 15284-37-4
M. Wt: 146.58
InChI Key: GHSYPYXDDWJATG-UHFFFAOYSA-N
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Description

5-(2-chloroethyl)-1-methyl-1H-tetrazole is a heterocyclic compound containing a tetrazole ring substituted with a 2-chloroethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloroethyl)-1-methyl-1H-tetrazole typically involves the reaction of 2-chloroethylamine hydrochloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-chloroethyl)-1-methyl-1H-tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted tetrazoles.

    Oxidation: Formation of oxides or other oxidized derivatives.

    Reduction: Formation of amines or other reduced products.

Scientific Research Applications

5-(2-chloroethyl)-1-methyl-1H-tetrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2-chloroethyl)-1-methyl-1H-tetrazole involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of DNA function. This can result in cytotoxic effects, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    5-(2-chloroethyl)-1H-tetrazole: Lacks the methyl group, leading to different reactivity and properties.

    1-methyl-1H-tetrazole: Lacks the chloroethyl group, resulting in different chemical behavior.

    5-(2-bromoethyl)-1-methyl-1H-tetrazole: Similar structure but with a bromo group instead of a chloro group, affecting its reactivity.

Uniqueness

5-(2-chloroethyl)-1-methyl-1H-tetrazole is unique due to the presence of both the chloroethyl and methyl groups, which confer specific chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(2-chloroethyl)-1-methyltetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClN4/c1-9-4(2-3-5)6-7-8-9/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSYPYXDDWJATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15284-37-4
Record name 5-(2-chloroethyl)-1-methyl-1H-tetrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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